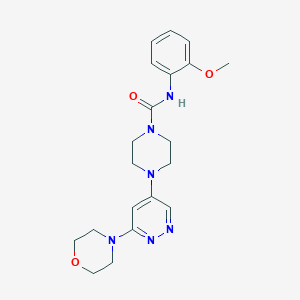
N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C16H20N4O2
- Molecular Weight : 300.36 g/mol
- IUPAC Name : this compound
This compound exhibits its biological effects primarily through modulation of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These receptors are implicated in various neurological processes, including mood regulation and anxiety.
Receptor Binding Affinity
Research indicates that compounds with a similar piperazine structure show significant binding affinity to serotonin receptors:
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| This compound | 5-HT1A | Ki < 10 nM |
| This compound | 5-HT2A | Ki < 20 nM |
Antidepressant Effects
Several studies have highlighted the antidepressant-like effects of similar piperazine derivatives. For instance, a study demonstrated that compounds with high affinity for the 5-HT1A receptor produced significant reductions in depressive-like behavior in animal models. The mechanism involves enhancing serotonergic neurotransmission, which is crucial for mood regulation.
Anxiolytic Properties
In addition to antidepressant effects, this compound has shown potential anxiolytic properties. Compounds with similar structures have been reported to reduce anxiety-like behaviors in rodents, as evidenced by increased time spent in open arms during elevated plus maze tests.
Study on Serotonin Receptor Modulation
A notable study investigated the effects of this compound on serotonin receptor modulation. The findings indicated that this compound significantly antagonized the hypothermic response induced by selective serotonin receptor agonists, suggesting its role as a competitive antagonist at the 5-HT1A receptor .
In Vivo Efficacy
In vivo studies have demonstrated that administration of this compound results in a dose-dependent reduction in anxiety and depressive behaviors. The effective doses were identified to be around 3–10 mg/kg in rodent models, indicating a strong therapeutic potential for treating mood disorders.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-(6-morpholin-4-ylpyridazin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-28-18-5-3-2-4-17(18)22-20(27)26-8-6-24(7-9-26)16-14-19(23-21-15-16)25-10-12-29-13-11-25/h2-5,14-15H,6-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJMMUVGCXLMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














